![molecular formula C20H22O6 B13720609 [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol CAS No. 35827-52-2](/img/structure/B13720609.png)
[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic compound featuring two 1,3-dioxolane rings and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Phenyl-1,3-dioxolane]
- [5-(Hydroxymethyl)-2-phenyl-1,3-dioxolane]
- [2-Phenyl-1,3-dioxane]
Uniqueness
Compared to similar compounds, [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol features two 1,3-dioxolane rings, which can enhance its stability and reactivity. The presence of multiple functional groups allows for diverse chemical modifications and applications.
Propiedades
Número CAS |
35827-52-2 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clave InChI |
FRNYWYUVZQQBQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



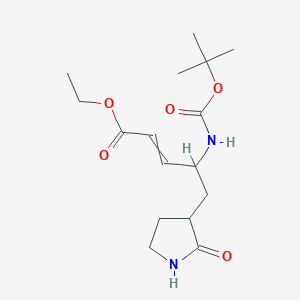
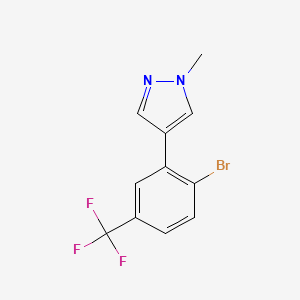
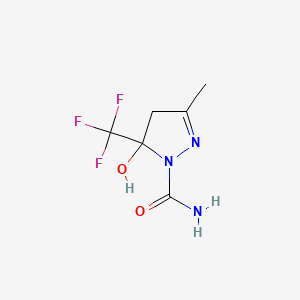
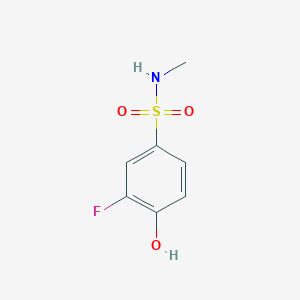
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
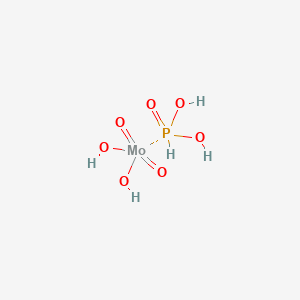
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)






